3-Methoxydenopamine

Description

Based on the evidence, it is inferred to be a phenethylamine or arylalkylamine derivative with a methoxy (-OCH₃) group at the 3-position of the aromatic ring. Such compounds are often studied for their pharmacological properties, particularly in neurotransmitter modulation (e.g., serotonin, dopamine) .

Properties

CAS No. |

87081-64-9 |

|---|---|

Molecular Formula |

C19H25NO5 |

Molecular Weight |

347.4 g/mol |

IUPAC Name |

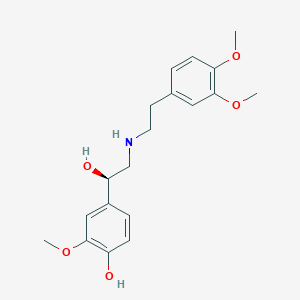

4-[(1R)-2-[2-(3,4-dimethoxyphenyl)ethylamino]-1-hydroxyethyl]-2-methoxyphenol |

InChI |

InChI=1S/C19H25NO5/c1-23-17-7-4-13(10-19(17)25-3)8-9-20-12-16(22)14-5-6-15(21)18(11-14)24-2/h4-7,10-11,16,20-22H,8-9,12H2,1-3H3/t16-/m0/s1 |

InChI Key |

CMOAXFDYWBKVKZ-INIZCTEOSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)CCNC[C@@H](C2=CC(=C(C=C2)O)OC)O)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNCC(C2=CC(=C(C=C2)O)OC)O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxydenopamine typically involves the methylation of dopamine. One common method is the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethyl sulfoxide (DMSO) at room temperature . The reaction can be represented as follows:

Dopamine+CH3I→this compound+KI

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more efficient for large-scale production . The use of automated reactors and real-time monitoring can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Methoxydenopamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it back to dopamine.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents like sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles such as hydroxide ions (OH⁻) can be used for substitution reactions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dopamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methoxydenopamine has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various organic compounds.

Biology: It serves as a model compound for studying neurotransmitter metabolism and function.

Mechanism of Action

The mechanism of action of 3-Methoxydenopamine involves its interaction with trace amine-associated receptor 1 (TAAR1). It acts as an agonist of TAAR1, leading to the activation of intracellular signaling pathways such as cAMP accumulation and ERK and CREB phosphorylation . These signaling events are associated with various physiological effects, including movement control and behavioral modulation .

Comparison with Similar Compounds

Structural and Pharmacological Overview

The following table summarizes key structural and pharmacological differences among methoxy-substituted amines:

Key Research Findings

3-Methoxyamphetamine

- Pharmacology: Exhibits 50% lower potency than para-methoxyamphetamine (PMA) in serotonin release assays. Acts as a monoamine oxidase inhibitor (MAOI) at high doses .

- Analytical Data : Differentiated from MDMA via gas chromatography-mass spectrometry (GC-MS) fragmentation patterns .

5-Methoxytryptamine

- Structural Features : Tryptamine backbone with a 5-methoxy group; similar to serotonin but with enhanced lipophilicity .

- Behavioral Effects : Induces head-twitch responses in rodents, indicative of psychedelic activity .

3-Methoxydiphenylamine

- Applications : Used in polymer stabilization and as a precursor for antioxidants. Lacks significant CNS activity due to steric hindrance from the diphenyl structure .

3-(2-Methoxyethoxy)aniline

Regioisomeric Methoxyamphetamines

- Positional Effects : 3-Methoxy-4-methyl methamphetamine shows reduced dopaminergic activity compared to its 4-methoxy-3-methyl counterpart, highlighting the importance of methoxy group placement .

Structural-Activity Relationships (SAR)

- Methoxy Position: 3-Position: Enhances serotonin receptor affinity in amphetamines but reduces dopamine release (e.g., 3-Methoxyamphetamine vs. 4-Methoxyamphetamine) . 5-Position (Tryptamines): Increases 5-HT₁A binding affinity by 10-fold compared to non-substituted tryptamine .

- Backbone Modifications: Phenethylamine vs. Diphenylamine Derivatives: Bulky aromatic groups (e.g., 3-Methoxydiphenylamine) limit blood-brain barrier penetration, reducing CNS effects .

Analytical Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.